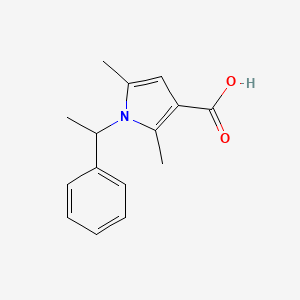
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylic acid is a chemical compound with the CAS No. 107112-45-8. It is related to 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbaldehyde, which has a molecular formula of C15H17NO and a molecular weight of 227.30158 .
Synthesis Analysis
The synthesis of pyrroles, including compounds similar to the one , can be achieved through various methods. One such method involves a one-pot synthesis, which has been found to yield better results compared to other methods .Scientific Research Applications
Radioisotope Synthesis for Myocardial Imaging
Radioiodinated 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid, a derivative utilizing a similar structure, has been synthesized for myocardial imaging. This compound, named DMIPP, is used to evaluate myocardial fatty acid uptake, demonstrating rapid and high myocardial uptake in fasted rats. It's more effective compared to its analogs due to the dimethyl-branching, showing promise in clinical evaluations for analyzing regional energy substrates uptake (Knapp et al., 1986).
Synthesis for Analgesic and Anti-inflammatory Activity
5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, compounds similar in structure, have been synthesized and evaluated for their analgesic and anti-inflammatory activity. These compounds have shown to be equally or more potent than indomethacin, a standard in this field, highlighting their potential for medical applications in managing pain and inflammation (Muchowski et al., 1985).
Insecticidal Activity
Derivatives of 2,2-dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylic acid, which is structurally related, have been reported for their high insecticidal activity. They have shown effectiveness against various pests like mosquitoes and houseflies, demonstrating potential as an alternative to traditional pyrethroids for pest control, especially in cases of resistance (Ferroni et al., 2015).
properties
IUPAC Name |
2,5-dimethyl-1-(1-phenylethyl)pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-9-14(15(17)18)12(3)16(10)11(2)13-7-5-4-6-8-13/h4-9,11H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGPYNGZDCKPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C2=CC=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


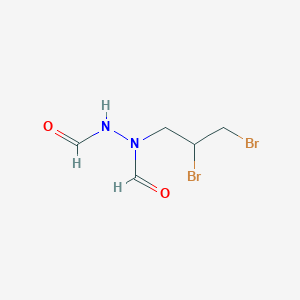

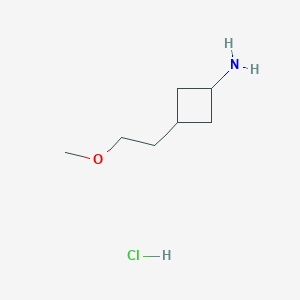
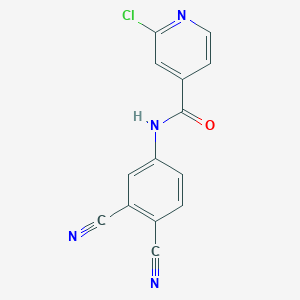
![6-Acetyl-2-(4-(p-tolylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2463455.png)

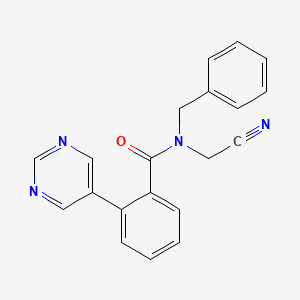
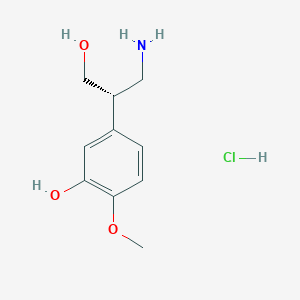
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2463463.png)
![3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(3-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2463465.png)
![2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2463466.png)
![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B2463468.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2463469.png)